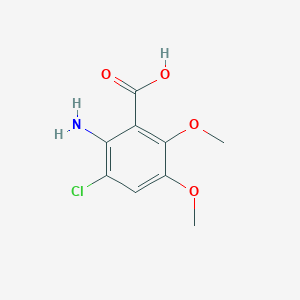
n-Pentanecarbonyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Pentanecarbonyl isocyanate is an organic compound with the molecular formula C7H11NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are highly reactive and are widely used in the production of polyurethanes, coatings, adhesives, and other materials. This compound, in particular, is known for its applications in organic synthesis and polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Pentanecarbonyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexanoyl chloride with sodium azide, followed by the Curtius rearrangement to yield hexanoyl isocyanate. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, hexanoyl isocyanate is often produced via the phosgene process. This method involves the reaction of hexanoylamine with phosgene (COCl2) to produce hexanoyl isocyanate and hydrogen chloride as a byproduct. Due to the toxicity of phosgene, alternative non-phosgene methods are also being explored, such as the use of carbon monoxide and dimethyl carbonate .
Análisis De Reacciones Químicas
Types of Reactions: n-Pentanecarbonyl isocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form hexanoic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes (carbamates).
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction catalyzed by tertiary amines.
Alcohols: Reaction catalyzed by metal salts such as tin, iron, and mercury.
Amines: Reaction proceeds readily at room temperature without the need for catalysts.
Major Products:
Hexanoic Acid: Formed from hydrolysis.
Urethanes: Formed from alcoholysis.
Ureas: Formed from aminolysis.
Aplicaciones Científicas De Investigación
n-Pentanecarbonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of hexanoyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is the basis for its use in the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of carbamates and ureas through nucleophilic addition reactions .
Comparación Con Compuestos Similares
n-Pentanecarbonyl isocyanate can be compared with other isocyanates such as:
Methyl Isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Toluene Diisocyanate: Widely used in the production of polyurethanes.
Uniqueness: this compound is unique due to its specific applications in organic synthesis and its relatively lower toxicity compared to some other isocyanates. Its aliphatic nature also makes it less reactive towards certain nucleophiles compared to aromatic isocyanates .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and relatively lower toxicity make it an important building block in organic synthesis and polymer chemistry.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
hexanoyl isocyanate |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-7(10)8-6-9/h2-5H2,1H3 |
Clave InChI |
OYSWHVQIPJTJJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetamide](/img/structure/B8431510.png)





![Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate](/img/structure/B8431570.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol](/img/structure/B8431576.png)


![Tert-butyl 2-[4-(3-oxomorpholin-4-yl)phenylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B8431604.png)
